4-Hydrazinyl-1-Phthalazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine .

Synthesis Analysis

The synthesis of 1-(Phthalazin-4-yl)-hydrazine, which is similar to 4-Hydrazinyl-1-Phthalazinamine, has been described using bronsted acidic ionic liquids .Molecular Structure Analysis

The molecular formula of 4-Hydrazinyl-1-Phthalazinamine is C8H9N5 . The exact mass is 175.08579531 g/mol .Physical And Chemical Properties Analysis

4-Hydrazinyl-1-Phthalazinamine has a molecular weight of 175.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 89.8 Ų .Scientific Research Applications

Acetylcholinesterase Inhibitors

A structurally diversified series of hydrazinyl 1,2,4-triazoles derivatives, which includes 4-Hydrazinyl-1-Phthalazinamine, has been synthesized and evaluated for in vitro acetylcholinesterase inhibition assay . The compound showed inhibitory effect on the enzyme in a competitive manner . This suggests that 4-Hydrazinyl-1-Phthalazinamine could be used in the management of age-related neurodegenerative diseases .

Antihypertensive Properties

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine, which is a drug with antihypertensive properties . It has very similar effects to Hydralazine , suggesting its potential use in the treatment of hypertension.

Synthesis of 2-Pyrazoline Derivatives

4-Hydrazinyl-1-Phthalazinamine has been used in the synthesis of 2-pyrazoline derivatives . These derivatives were synthesized by condensing the appropriate chalcones with 4-hydrazinyl benzenesulfonamide hydrochloride .

Future Directions

Mechanism of Action

Target of Action

4-Hydrazinyl-1-Phthalazinamine is a derivative of Dihydralazine , which is a drug with antihypertensive properties. It has very similar effects to Hydralazine . Hydralazine primarily targets smooth muscle cells in the arterioles. It induces relaxation of the vascular smooth muscle, leading to peripheral vasodilation .

Mode of Action

Hydralazine is thought to interfere with calcium ion release in the muscles surrounding blood vessels, causing the muscles to relax and the blood vessels to dilate .

Biochemical Pathways

As a derivative of dihydralazine, it is likely to affect pathways related to blood pressure regulation and vascular smooth muscle contraction .

Pharmacokinetics

Given its structural similarity to hydralazine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties .

Action Environment

The efficacy and stability of 4-Hydrazinyl-1-Phthalazinamine may be influenced by various environmental factors. These could include the pH of the environment, the presence of other drugs, and individual patient characteristics such as age, weight, and health status . .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydrazinyl-1-Phthalazinamine involves the reaction of 2-nitrophthalazine with hydrazine hydrate followed by reduction of the resulting intermediate.", "Starting Materials": [ "2-nitrophthalazine", "hydrazine hydrate", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrophthalazine in methanol and add hydrazine hydrate.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in water and add sodium borohydride.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the resulting solid.", "Step 7: Wash the solid with water and dry to obtain 4-Hydrazinyl-1-Phthalazinamine." ] } | |

CAS RN |

649765-80-0 |

Product Name |

4-Hydrazinyl-1-Phthalazinamine |

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

4-Amino-1(2H)-phthalazinonehydrazone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

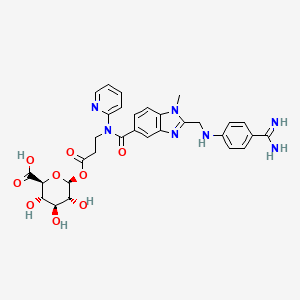

![ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601649.png)

![ethyl 3-(2-((4-(hexyloxycarbonylcarbamoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601650.png)

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)